1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone
Description
1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone core (a five-membered lactam ring) substituted with a trifluoromethyl (-CF₃) group at the ortho position of a phenyl ring. The trifluoromethyl group confers electron-withdrawing properties, influencing the compound’s electronic configuration, solubility, and reactivity. Pyrrolidinones are valued in medicinal and agrochemical research due to their structural rigidity, hydrogen-bonding capacity, and metabolic stability. While the ortho-substituted derivative is the focus here, its structural analogs, particularly the para-substituted isomer and derivatives with additional functional groups, provide critical insights into structure-activity relationships (SAR).
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)8-4-1-2-5-9(8)15-7-3-6-10(15)16/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTKLIYZCIVTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone typically involves constructing the pyrrolidinone ring attached to the trifluoromethyl-substituted phenyl moiety. The key steps include:
- Introduction of the trifluoromethyl group on the aromatic ring.
- Formation of the pyrrolidinone ring by cyclization or ring closure reactions.
- Functional group transformations to achieve the desired substitution pattern.
Synthesis via Donor–Acceptor Cyclopropane Ring Opening and Lactamization
A recent and efficient synthetic route involves the use of donor–acceptor (DA) cyclopropanes bearing ester groups as precursors. This method has been demonstrated to produce 1,5-substituted pyrrolidin-2-ones, including variants with trifluoromethyl-substituted aromatic rings.
- Lewis acid-catalyzed ring opening: The DA cyclopropane undergoes nucleophilic ring opening by primary amines such as anilines or benzylamines. The nitrogen attacks the cyclopropane ring, leading to γ-amino esters.
- In situ lactamization: The γ-amino esters cyclize to form the pyrrolidin-2-one ring.
- Dealkoxycarbonylation: The ester group at the C(3) position is removed by alkaline saponification followed by thermolysis to yield the target pyrrolidinone.
This method can be performed in a one-pot operation, enhancing practicality and scalability. For example, refluxing the crude reaction mixture with acetic acid in toluene promotes cyclization efficiently. The process tolerates various substituted anilines and benzylamines, allowing for the synthesis of diverse pyrrolidinones.
- One-pot synthesis reduces purification steps.
- Broad substrate scope including trifluoromethyl-substituted aromatic amines.
- Yields of up to 79% have been reported for related compounds.
Preparation from Alkyl Vinyl Ether and Trifluoroacetyl Chloride (Patent Method)
An alternative preparation method, described in patent literature, focuses on the synthesis of trifluoromethyl-substituted pyridinones but provides insights applicable to pyrrolidinones with trifluoromethyl groups.
- Reaction of alkyl vinyl ether with trifluoroacetyl chloride to form condensation products.
- Cyclization of these products via reaction with ammonium salts of organic acids (e.g., ammonium formate or acetate), formamide, or unsubstituted amides to form the heterocyclic ring.
- The reaction is typically conducted at elevated temperatures (120–180 °C), often without solvents or in polar aprotic solvents like formamide or 1-methyl-2-pyrrolidinone.
- Isolation of the product by precipitation and filtration.
Though this patent specifically addresses 4-trifluoromethyl-2(1H)-pyridinone, the cyclization and condensation strategies can be adapted for pyrrolidinone synthesis involving trifluoromethylphenyl precursors.
Comparative Summary of Preparation Methods
| Methodology | Key Reactants/Conditions | Advantages | Limitations |
|---|---|---|---|
| Donor–Acceptor Cyclopropane Opening & Lactamization | DA cyclopropanes, primary amines, Lewis acid, acetic acid reflux | One-pot, broad scope, good yields (up to 79%) | Requires specific cyclopropane precursors |
| Alkyl Vinyl Ether & Trifluoroacetyl Chloride (Patent) | Alkyl vinyl ether, trifluoroacetyl chloride, ammonium salts, high temp | Established process for trifluoromethyl heterocycles | Multi-step, high temperature, solvent-sensitive |
Detailed Experimental Notes
Donor–Acceptor Cyclopropane Method
- The reaction is initiated by mixing the DA cyclopropane with the primary amine in the presence of a Lewis acid catalyst (e.g., nickel perchlorate).
- The ring opening proceeds at ambient to reflux temperatures.
- The crude mixture is refluxed with acetic acid in toluene to induce lactamization.
- Alkaline saponification and thermolysis remove the ester group, yielding the target pyrrolidinone.
- Diastereomeric mixtures may form due to substitution at the pyrrolidinone ring.
- The method tolerates electron-rich and electron-poor aromatic amines, including trifluoromethyl-substituted anilines.
Alkyl Vinyl Ether and Trifluoroacetyl Chloride Method
- Ethyl vinyl ether is cooled in an ice-water bath, and trifluoroacetyl chloride is bubbled through the mixture under controlled temperature (<25 °C).
- The reaction progress is monitored by gas chromatography.
- Excess trifluoroacetyl chloride may be added to drive the reaction to completion.
- The condensation products are isolated by extraction and evaporation.
- Cyclization is achieved by heating with ammonium salts or formamide at 150–160 °C.
- The product precipitates upon dilution with water and is isolated by filtration.
Data Tables
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield / Purity |
|---|---|---|---|---|
| Vinyl ether + trifluoroacetyl chloride | Ethyl vinyl ether, trifluoroacetyl chloride, ice bath cooling | 0 to 25 | Until completion (monitored by GC) | ~94% crude yield, ~71% purity (GC area) |
| Cyclization | Mixture of condensation products, ammonium salt/formamide | 120–180 (preferably 150–160) | Several hours | Product isolated by precipitation |
| DA cyclopropane ring opening + lactamization | DA cyclopropane, primary amine, Lewis acid catalyst, acetic acid reflux | Reflux (~110) | Several hours | Up to 79% isolated yield (one-pot) |
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomer: 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone
Key Differences :
- Substituent Position : The para-substituted isomer (CAS 73081-88-6) places the -CF₃ group at the phenyl ring’s 4-position, reducing steric hindrance compared to the ortho isomer.
- Physical Properties :
- Melting Point: 134–136°C (vs. unreported for ortho isomer).
- Boiling Point: 368.7°C at 760 mmHg.
- Density: 1.317 g/cm³.
Fluorochloridone (Herbicidal Derivative)
Structure: 3-Chloro-4-(chloromethyl)-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone. Key Features:
- Substituents: Adds chloro (-Cl) and chloromethyl (-CH₂Cl) groups to the pyrrolidinone core.
- Activity : Used as a herbicide, leveraging the -CF₃ group’s lipophilicity and the chlorinated groups’ reactivity for plant enzyme inhibition.
- SAR Insight : Additional halogenation enhances biological activity but may reduce metabolic stability.
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone
Structure : Combines halogenated phenyl (3-Cl, 4-F) and a 1,2,4-oxadiazole heterocycle.
Key Features :
- Applications : Likely explored in drug discovery for kinase inhibition or antimicrobial activity.
4-(Dimethylamino)phenyl-5-oxopyrrolidines
Structure: Features a dimethylamino (-N(CH₃)₂) group at the phenyl 4-position and a ketone at pyrrolidine’s 5-position. Key Features:
1-((Phenylthio)(phenyl)methyl)pyrrolidin-2-one Derivatives
Structure : Contains a sulfur-linked benzyl group.
Key Features :
- Stability : Stable in gastric fluid and bovine serum albumin, suggesting oral bioavailability.
- Activity : Anticancer effects in the low micromolar range, with sulfur enhancing lipophilicity.
Data Table: Structural and Functional Comparison
*Calculated based on analogous structures.
Research Findings and SAR Insights
- Electron Effects : -CF₃ enhances electrophilicity, favoring interactions with nucleophilic biological targets, whereas -N(CH₃)₂ improves solubility and membrane permeability.
- Heterocyclic Additions : Oxadiazole and thiophene groups expand π-system interactions, critical for binding to aromatic residues in enzymes.
Biological Activity
1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone is a compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly influence their biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone consists of a pyrrolidinone ring substituted with a trifluoromethyl group on the phenyl moiety. The presence of the trifluoromethyl group is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone |
| Molecular Formula | C11H10F3N |
| Molecular Weight | 223.20 g/mol |
| CAS Number | [insert CAS number] |
The biological activity of 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone is thought to involve several mechanisms, including:
- Receptor Binding : The compound may interact with specific receptors or enzymes, leading to modulation of various signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, thereby influencing metabolic processes.
- Anticancer Activity : Some studies suggest that derivatives of pyrrolidinones exhibit anticancer properties by inducing apoptosis in cancer cells.
Anticancer Properties
Research has indicated that compounds similar to 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives showed enhanced activity against hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have reported promising results against Gram-positive bacteria such as Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating potent activity .
Case Studies
- Cytotoxicity in Cancer Models :
- Antimicrobial Evaluation :
Research Findings Summary
Recent research highlights the potential of 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone in various therapeutic areas:
- Anticancer Activity : Enhanced cytotoxic effects in specific cancer models.
- Antimicrobial Efficacy : Significant activity against certain bacterial strains.
- Mechanistic Insights : Potential mechanisms include receptor binding and enzyme inhibition.
Q & A
Q. What are the optimal synthetic routes for 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone, and how can experimental design methods improve yield?
Methodological Answer: Synthesis typically involves cyclization of γ-lactam precursors or Pd-catalyzed cross-coupling reactions to introduce the trifluoromethylphenyl group. To optimize yield, employ Design of Experiments (DoE) principles (e.g., factorial design) to test variables like catalyst loading, temperature, and reaction time. For instance, a 2³ factorial design can identify critical interactions between parameters, reducing trial-and-error approaches . ICReDD’s computational reaction path search methods, combined with experimental validation, can further refine conditions by predicting energetically favorable pathways .
Q. How can researchers validate the purity and structural integrity of 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone?
Methodological Answer: Use tandem analytical techniques:
- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and detect stereochemical impurities.
- High-Resolution Mass Spectrometry (HRMS) for exact mass verification.
- HPLC with UV/Vis or charged aerosol detection to quantify purity, especially for fluorinated byproducts. Cross-reference data with computational NMR prediction tools (e.g., ACD/Labs) to resolve ambiguities in aromatic regions .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanisms of 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone in catalytic systems?
Methodological Answer: Apply density functional theory (DFT) to model transition states and intermediates in key reactions (e.g., cyclization or fluorination steps). For example, calculate activation energies for Pd-catalyzed couplings to identify rate-limiting steps. Pair these simulations with in situ IR spectroscopy or kinetic isotope effects (KIEs) to validate computational predictions experimentally. ICReDD’s integrated approach, combining quantum chemistry and machine learning, can accelerate mechanistic insights .
Q. What strategies resolve discrepancies in solubility data for 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone across solvents?
Methodological Answer: Use a phase diagram approach with Hansen solubility parameters (HSPs) to map solvent compatibility. Conduct systematic solubility assays in solvents varying in polarity (e.g., DMSO, THF, hexane) under controlled temperatures. Analyze outliers using molecular dynamics (MD) simulations to assess solute-solvent interactions. For fluorinated compounds, prioritize solvents with high dipolarity (e.g., acetone) to counteract hydrophobic effects from the CF₃ group .
Q. How can researchers design 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone derivatives for targeted bioactivity studies?
Methodological Answer: Employ structure-activity relationship (SAR) workflows:
- Introduce electron-withdrawing groups (e.g., nitro, cyano) at the pyrrolidinone ring to modulate electronic properties.
- Use molecular docking to predict binding affinities with target proteins (e.g., kinases or GPCRs).
- Validate in vitro using fluorinated analogs, noting how the CF₃ group enhances metabolic stability in pharmacokinetic assays .
Q. What advanced separation techniques are suitable for isolating stereoisomers of 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone derivatives?
Methodological Answer: Opt for chiral chromatography with polysaccharide-based columns (e.g., Chiralpak IA/IB) and hexane:IPA mobile phases. For scale-up, consider simulated moving bed (SMB) chromatography . Alternatively, exploit enzymatic resolution using lipases or esterases to selectively hydrolyze enantiomers. Monitor separations via circular dichroism (CD) spectroscopy .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the thermal stability of 1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone?
Methodological Answer: Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways. Cross-validate with accelerated rate calorimetry (ARC) to detect exothermic events. If discrepancies persist (e.g., melting point variations), verify sample purity via DSC and consider polymorph screening using X-ray powder diffraction (XRPD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
